5-(Chloroacetamido)-1,4-dimethyl-pyrazole
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Overview
Description
5-(Chloroacetamido)-1,4-dimethyl-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloroacetamido group at the 5-position and two methyl groups at the 1 and 4 positions of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloroacetamido)-1,4-dimethyl-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 1,4-dimethyl-3,5-dioxo-hexane can be used as the starting material.
Introduction of the Chloroacetamido Group: The chloroacetamido group can be introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can introduce additional functional groups, while reduction can modify the existing ones.
Hydrolysis: The chloroacetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidized derivatives with additional functional groups.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
5-(Chloroacetamido)-1,4-dimethyl-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloroacetamido)-1,4-dimethyl-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein Interactions: It can interact with proteins involved in signaling pathways, modulating their activity and downstream effects.
Cellular Effects: The compound may affect cellular processes such as proliferation, apoptosis, and differentiation by altering the activity of key regulatory proteins.
Comparison with Similar Compounds
5-(Chloroacetamido)-benzo[b]thiophene-2-carboxylic acid: Similar in structure but with a benzo[b]thiophene core instead of a pyrazole ring.
5-(2-Chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide: Contains a triazole ring and thiadiazole moiety, offering different chemical properties.
Uniqueness:
Structural Features: The presence of both chloroacetamido and dimethyl groups on the pyrazole ring makes it unique compared to other similar compounds.
Reactivity: The specific arrangement of functional groups influences its reactivity and interaction with biological targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2-chloro-N-(2,4-dimethylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-4-9-11(2)7(5)10-6(12)3-8/h4H,3H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUSLWOWIPRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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